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Compound of Interest

Compound Name: 4-Phenylthiazole-2-carboxylic acid

Cat. No.: B1308212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used

to study the structure of 4-phenylthiazole-2-carboxylic acid. While extensive research exists

on the synthesis and biological activities of its derivatives, a dedicated public study containing

detailed quantum chemical calculations for the parent acid is not readily available. Therefore,

this document outlines the established computational protocols and expected outcomes from

such a study, based on analyses of structurally similar thiazole derivatives.

Introduction to 4-Phenylthiazole-2-carboxylic Acid
4-Phenylthiazole-2-carboxylic acid (CAS 59020-44-9) is a heterocyclic compound with the

molecular formula C₁₀H₇NO₂S. Its structure, featuring a phenyl ring attached to a thiazole-

carboxylic acid moiety, makes it a valuable scaffold in medicinal chemistry. Thiazole rings are

present in numerous pharmacologically active compounds, and theoretical studies of their

electronic and structural properties are crucial for understanding structure-activity relationships

(SAR) and for the rational design of new therapeutic agents.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful

tool for investigating molecular properties at the atomic level, offering insights that complement

experimental data.
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Computational Methodology (Experimental
Protocols)
The following section details a robust and widely accepted computational workflow for the

theoretical analysis of 4-phenylthiazole-2-carboxylic acid, derived from methodologies

reported for similar heterocyclic systems.

Geometry Optimization
The primary step in any theoretical structural analysis is to find the molecule's most stable

three-dimensional conformation (i.e., the structure at its lowest energy state).

Method: Density Functional Theory (DFT). DFT methods are well-suited for this purpose,

offering a good balance between accuracy and computational cost.

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common

and reliable choice for organic molecules.

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. This set provides

a flexible description of the electron distribution, including diffuse functions (++) for anionic or

lone-pair electrons and polarization functions (d,p) to account for non-spherical electron

density.

Software: Calculations can be performed using standard quantum chemistry software

packages like Gaussian, ORCA, or Spartan.

Procedure: An initial structure of 4-phenylthiazole-2-carboxylic acid is built. The geometry

is then optimized without constraints, allowing all bond lengths, bond angles, and dihedral

angles to relax to their energetic minimum. A frequency calculation is subsequently

performed on the optimized structure to confirm that it represents a true minimum on the

potential energy surface (indicated by the absence of imaginary frequencies).

Calculation of Molecular Properties
Once the optimized geometry is obtained, a range of electronic and structural properties can be

calculated using the same DFT method (B3LYP/6-311++G(d,p)). These properties include:
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Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles.

Atomic Charges: Mulliken population analysis is a standard method to calculate the partial

charge distribution on each atom, which is crucial for understanding electrostatic

interactions.[1]

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-

LUMO energy gap is a key indicator of molecular reactivity and stability.[2]

Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the

electrostatic potential onto the molecule's electron density surface. It visually identifies

electron-rich (negative potential, typically colored red) and electron-poor (positive potential,

typically blue) regions, which are indicative of sites for electrophilic and nucleophilic attack,

respectively.[3][4][5]

The workflow for such a theoretical analysis is depicted in the diagram below.
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Caption: Workflow for Theoretical Analysis.

Predicted Molecular Structure and Properties (Data
Presentation)
The following tables present the types of quantitative data that would be obtained from the

computational workflow described above.

Note: The numerical values in these tables are illustrative placeholders based on typical values

for similar structures and are not from a published computational study on 4-phenylthiazole-2-
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carboxylic acid. They serve to demonstrate how the results of such an analysis would be

structured.

Table 1: Optimized Geometric Parameters (Selected)
Parameter Bond/Atoms Calculated Value (Å or °)

Bond Lengths (Å) C(thiazole)-S 1.72

C(phenyl)-C(thiazole) 1.48

C(thiazole)=N 1.32

C(carboxyl)-C(thiazole) 1.49

C=O 1.21

O-H 0.97

Bond Angles (°) C-S-C (thiazole ring) 89.5

C-C(phenyl)-C(thiazole) 120.1

C(thiazole)-C(carboxyl)=O 124.0

Dihedral Angle (°) Phenyl-Thiazole Twist 25.0

Table 2: Calculated Electronic Properties
Property Calculated Value (eV)

Energy of HOMO -6.5

Energy of LUMO -1.8

HOMO-LUMO Energy Gap (ΔE) 4.7

Table 3: Mulliken Atomic Charges (Selected Atoms)
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Atom Atomic Charge (e)

S1 (Thiazole) +0.15

N3 (Thiazole) -0.45

O (Carbonyl) -0.55

O (Hydroxyl) -0.60

H (Hydroxyl) +0.40

Visualization of Electronic Properties
Visual representations are critical for interpreting the results of quantum chemical calculations.

The diagrams below illustrate the logical relationships between key theoretical concepts.

Molecular Electrostatic Potential (MEP) Map
An MEP map visually represents the charge distribution across the molecule.
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Caption: Interpreting a Molecular Electrostatic Potential Map.

Frontier Molecular Orbitals (HOMO-LUMO)
The spatial distribution of the HOMO and LUMO orbitals indicates the likely regions of electron

donation and acceptance, respectively.

HOMO
(Highest Occupied Molecular Orbital)

LUMO
(Lowest Unoccupied Molecular Orbital)Energy Gap (ΔE)

Region of high electron density.
Likely site of electron donation.

Large Gap: High Stability, Low Reactivity
Small Gap: Low Stability, High Reactivity

ΔE = E(LUMO) - E(HOMO) Region of low electron density.
Likely site of electron acceptance.
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Caption: Relationship between Frontier Molecular Orbitals.

Conclusion
This guide outlines the standard theoretical framework for a comprehensive structural and

electronic analysis of 4-phenylthiazole-2-carboxylic acid. By employing Density Functional

Theory, researchers can obtain detailed insights into the molecule's geometry, charge

distribution, and reactivity. This information is invaluable for understanding its chemical

behavior and for guiding the development of novel derivatives with tailored biological activities.

While specific calculated data for this molecule is not currently available in the literature, the

methodologies presented here provide a clear and robust pathway for its future computational

investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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